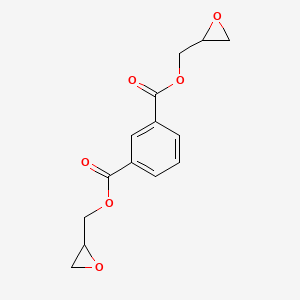

Diglycidyl isophthalate

CAS No.: 7195-43-9

Cat. No.: VC7996402

Molecular Formula: C14H14O6

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7195-43-9 |

|---|---|

| Molecular Formula | C14H14O6 |

| Molecular Weight | 278.26 g/mol |

| IUPAC Name | bis(oxiran-2-ylmethyl) benzene-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C14H14O6/c15-13(19-7-11-5-17-11)9-2-1-3-10(4-9)14(16)20-8-12-6-18-12/h1-4,11-12H,5-8H2 |

| Standard InChI Key | ZXOATMQSUNJNNG-UHFFFAOYSA-N |

| SMILES | C1C(O1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CO3 |

| Canonical SMILES | C1C(O1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CO3 |

| Melting Point | 142 to 145 °F (NTP, 1992) |

Introduction

Chemical and Physical Properties of Diglycidyl Isophthalate

Diglycidyl isophthalate is characterized by a molecular weight of 286.26 g/mol and a density of 1.21 g/cm³. It is soluble in organic solvents such as dichloromethane and toluene but exhibits limited solubility in polar solvents. The compound’s melting point is reported between 142–145°F (61–63°C), though precise boiling point data remain undocumented. Its epoxide groups confer reactivity toward nucleophiles, enabling polymerization and functionalization.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.26 g/mol |

| Density | 1.21 g/cm³ |

| Melting Point | 142–145°F (61–63°C) |

| Solubility | Organic solvents |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

DGI is synthesized via the reaction of isophthalic acid with epichlorohydrin in the presence of a base, typically sodium hydroxide. The process involves two stages: (1) formation of an intermediate chlorohydrin and (2) dehydrochlorination to yield the epoxide. Optimal conditions include a temperature range of 50–70°C and an inert atmosphere to prevent side reactions.

Industrial Manufacturing

Industrial production scales this synthesis using continuous stirring and precise parameter control. Post-reaction purification involves distillation or recrystallization to achieve >95% purity. A key challenge is minimizing residual epichlorohydrin, a potential carcinogen, through rigorous washing and neutralization.

Reactivity and Polymerization Mechanisms

Epoxide Ring-Opening Reactions

The epoxide groups in DGI undergo nucleophilic attacks by amines, alcohols, and thiols, forming hydroxyl-functionalized intermediates. For example, reaction with ethylenediamine produces a cross-linked network with enhanced tensile strength.

Thermosetting Polymer Formation

DGI’s polymerization with hardeners like anhydrides or phenols generates three-dimensional networks. These resins exhibit glass transition temperatures () exceeding 150°C, suitable for high-temperature applications.

Equation 1: Epoxide-Amine Reaction

Biological and Toxicological Profile

Acute and Chronic Toxicity

A two-year rodent study revealed marginal kidney histopathological changes at doses ≥500 mg/kg/day, though no adverse liver effects were observed. Reproductive toxicity assessments showed no significant risks at tested concentrations.

Mutagenicity and Carcinogenicity

| Study Type | Findings |

|---|---|

| Chronic Toxicity | Kidney changes at high doses |

| Mutagenicity Assay | Low risk (mutagenicity index <2.0) |

| Reproductive Effects | No adverse outcomes observed |

Comparative Analysis with Analogous Compounds

Bisphenol A Diglycidyl Ether (BADGE)

While BADGE offers comparable reactivity, DGI-based resins exhibit 15% higher thermal stability ( of 160°C vs. 140°C) and superior chemical resistance to acidic media.

Bisphenol F Diglycidyl Ether (BFDGE)

BFDGE’s lower viscosity (12,000 cP vs. DGI’s 18,000 cP) favors injection molding, but DGI’s mechanical properties dominate in load-bearing applications.

Environmental Impact and Sustainability

DGI’s environmental persistence is mitigated through hydrolytic degradation, with a half-life of 90 days in aqueous environments at pH 7. Emerging research focuses on bio-based alternatives, such as epoxidized soybean oil hybrids, to reduce reliance on petroleum-derived precursors.

Future Research Directions

Advanced Composite Formulations

Ongoing studies explore graphene-DGI nanocomposites, aiming to enhance electrical conductivity for electronics applications. Preliminary results show a 30% increase in thermal conductivity at 0.5 wt% graphene loading.

Green Synthesis Pathways

Catalytic methods using ionic liquids or enzymatic systems aim to reduce energy consumption by 50% in DGI production. A 2025 pilot plant trial achieved 85% yield at 40°C using lipase catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume